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Flumethasone-d3 Acetate

Cat. No.: B1157439
M. Wt: 455.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive "heavy" isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules. washington.eduwikipedia.org This methodology is particularly significant in analytical chemistry, most notably in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comtcichemicals.com

In mass spectrometry, the mass difference between the labeled (heavy) and unlabeled (light) compounds allows for their clear differentiation and simultaneous analysis. washington.edu This co-analysis of chemically identical species that differ only in isotopic composition minimizes experimental variability and bias that can arise from separate analyses. washington.edu Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle to quantify differences in protein abundance between different cell populations. wikipedia.org Similarly, the Stable Isotope Labeling and Mass Spectrometry (SILMS) method is crucial for distinguishing between exogenous and endogenous sources of DNA adducts, which is vital for cancer risk assessment. acs.org

In NMR spectroscopy, the use of deuterated solvents is standard practice. tcichemicals.com By replacing hydrogen atoms with deuterium, the solvent's signal is rendered "invisible" in ¹H NMR spectra, thus preventing interference with the signals from the analyte of interest and significantly improving the clarity of the spectrum. tcichemicals.com

Role of Deuterated Analogues as Internal Standards in Quantitative Analysis

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS). clearsynth.comscioninstruments.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and ionization. scioninstruments.comwisdomlib.org

Deuterated analogues of the analyte of interest are considered the "gold standard" for internal standards for several reasons:

Similar Chemical and Physical Properties: Deuterated standards are nearly identical to their non-deuterated counterparts in terms of chemical properties, such as polarity, solubility, and reactivity. scioninstruments.com This ensures that they behave similarly during extraction, chromatography, and ionization, effectively compensating for any losses or variations. scioninstruments.com

Distinct Mass Spectrometric Signature: Despite their chemical similarity, the mass difference due to the presence of deuterium allows the internal standard to be easily distinguished from the analyte by the mass spectrometer. scioninstruments.com

Correction for Matrix Effects: Complex biological or environmental samples often contain other substances that can enhance or suppress the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.com Because the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a reliable way to correct for these interferences, leading to more accurate and precise quantification. clearsynth.com

Method Validation: The use of deuterated internal standards is crucial for the development and validation of robust and reliable analytical methods. clearsynth.com

While highly effective, it is important to note that in some specific cases, the chromatographic behavior of deuterated standards can slightly differ from the unlabeled analyte. scispace.com However, for the vast majority of applications, they are indispensable for achieving high-quality quantitative data. nih.gov

Overview of Flumethasone-d3 Acetate (B1210297) in Scientific Investigation

Flumethasone-d3 Acetate is the deuterated form of Flumethasone (B526066) Acetate, a synthetic corticosteroid. medchemexpress.eumedchemexpress.com In this compound, three hydrogen atoms in the acetate group have been replaced by deuterium atoms. usbio.netpharmaffiliates.com This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Flumethasone Acetate in various biological and environmental matrices. pharmaffiliates.com

Flumethasone Acetate itself is a difluorinated corticosteroid ester with anti-inflammatory properties. drugbank.com The scientific investigation of Flumethasone Acetate, whether for pharmacokinetic studies, metabolic profiling, or environmental monitoring, relies heavily on accurate and precise quantification. The use of this compound as an internal standard in methods like LC-MS allows researchers to achieve the high level of accuracy required for these studies. medchemexpress.commedchemexpress.com

Chemical and Physical Properties of Flumethasone and its Deuterated Acetate Form

PropertyFlumethasone AcetateThis compound
Molecular Formula C₂₄H₃₀F₂O₆ nih.govC₂₄H₂₇D₃F₂O₆ usbio.net
Molecular Weight ~452.495 g/mol drugbank.com~455.51 g/mol usbio.netpharmaffiliates.com
Appearance Not specified in provided resultsLight Yellow Solid pharmaffiliates.com
Key Application Anti-inflammatory corticosteroid usbio.netdrugbank.comLabeled internal standard for Flumethasone Acetate usbio.netpharmaffiliates.com

The synthesis of Flumethasone Acetate involves a multi-step process starting from steroid precursors, including fluorination steps. hovione.comgoogle.com The deuterated analogue, this compound, is specifically synthesized for use in research applications that require a stable isotope-labeled internal standard. pharmaffiliates.com Its primary role in scientific investigation is to ensure the reliability and accuracy of quantitative data for its non-deuterated counterpart. medchemexpress.commedchemexpress.com

Properties

Molecular Formula

C₂₄H₂₇D₃F₂O₆

Molecular Weight

455.51

Synonyms

Flumethasone-d3 21-Acetate;  6α-Fluorodexamethasone-d3 21-Acetate;  6α,9-Difluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-d3 21-Acetate; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Flumethasone Acetate

Strategies for Deuterium (B1214612) Incorporation into Corticosteroid Structures

The introduction of deuterium into complex steroidal frameworks can be achieved through several synthetic approaches. The choice of method depends on the desired location of the deuterium atoms, the stability of the target molecule, and the availability of deuterated reagents.

One primary strategy is the direct hydrogen-deuterium (H/D) exchange reaction on a suitable steroid precursor. nih.gov This method involves exposing the steroid to a source of deuterium, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst. wikipedia.org Recent advancements have utilized ultrasound-assisted microcontinuous processes to facilitate H/D exchange reactions in steroid hormones, achieving high d-incorporation (up to 99%) and selectivity under mild, room-temperature conditions. nih.gov This approach offers a greener and more efficient alternative to traditional batch synthesis. nih.gov

Another common strategy involves the chemical synthesis of the target molecule using deuterated building blocks or reagents. nih.gov This approach provides greater control over the specific site of deuteration. For corticosteroids, this may involve modifying the steroid nucleus to create a reactive intermediate that can then be subjected to deuteration. For example, in the synthesis of a deuterated cortisone (B1669442) analog, a Δ(4,6)-dieneone intermediate was prepared from cortisone acetate (B1210297). nih.gov This intermediate was then successfully deuterated, whereas direct deuteration of the parent compound was unsuccessful. nih.gov This highlights that derivatization is often a necessary step to activate a specific position within the steroid structure for efficient deuterium incorporation. nih.gov

Precursor Compounds and Derivatization Approaches in Flumethasone-d3 Acetate Synthesis

The synthesis of this compound is not a direct deuteration of the final molecule but rather a multi-step process starting from a key precursor. The synthesis of the core Flumethasone (B526066) structure typically begins with 17α,21-dihydroxy-9β,11b-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate, which serves as a crucial intermediate for several glucocorticoids. americanpharmaceuticalreview.com This precursor undergoes a series of reactions, including stereoselective fluorination, to construct the Flumethasone backbone. americanpharmaceuticalreview.comgoogle.com

For the synthesis of this compound, the critical step is the introduction of the deuterated acetate group at the 21-position. A logical synthetic route involves the initial preparation of the Flumethasone free alcohol (where the 21-hydroxyl group is not esterified). google.comgoogle.com This is often achieved by the hydrolysis of an acetate precursor, for instance, using methanolic potassium hydroxide. google.comgoogle.com Subsequently, this Flumethasone alcohol intermediate is reacted with a deuterated acetylating agent to form the final product. This final derivatization step ensures that the deuterium atoms are located specifically on the acetate moiety.

Role in SynthesisCompound NamePurpose
Key Precursor 17α,21-dihydroxy-9β,11b-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetateProvides the foundational steroid structure for subsequent fluorination and modification steps to create the Flumethasone core. americanpharmaceuticalreview.com
Intermediate Flumethasone (free alcohol)The direct precursor that is esterified to introduce the deuterated acetate group. google.com
Deuterating Agent Acetic-d3 Anhydride or Acetyl-d3 ChlorideReacts with the 21-hydroxyl group of the Flumethasone intermediate to introduce the trideuteroacetate group.

Purification and Characterization Techniques for Deuterated Standards

Following synthesis, the crude this compound must be purified to remove unreacted reagents, non-deuterated species, and other byproducts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques employed for the separation and purification of complex organic molecules like steroids. creative-proteomics.com

Once purified, comprehensive characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the deuterated standard. Two primary analytical methods are indispensable for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. wikipedia.org For this compound, MS analysis will show a mass-to-charge ratio that is three units higher than that of its non-deuterated counterpart, confirming the successful incorporation of three deuterium atoms. creative-proteomics.com High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) provide enhanced sensitivity and specificity, making them invaluable for detailed analysis. creative-proteomics.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. creative-proteomics.com ¹H NMR (Proton NMR) is used to confirm the absence of protons at the labeled position. In the case of this compound, the characteristic singlet signal for the acetate methyl protons would be absent or significantly diminished in the ¹H NMR spectrum. Conversely, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, confirming the precise location of the isotopic label on the acetate group. wikipedia.org

These techniques, used in combination, provide unequivocal evidence of the structure and isotopic labeling of the final this compound product. wikipedia.orgcreative-proteomics.com

TechniquePurpose in Analysis of this compound
High-Performance Liquid Chromatography (HPLC) Purification of the final compound from the reaction mixture. creative-proteomics.com
Gas Chromatography (GC) Separation and purification of the steroid. creative-proteomics.com
Mass Spectrometry (MS) Confirms the molecular weight and verifies the mass increase corresponding to the three incorporated deuterium atoms. wikipedia.orgcreative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the exact location of the deuterium atoms by analyzing the absence of proton signals (¹H NMR) and the presence of deuterium signals (²H NMR) at the acetate methyl position. wikipedia.orgcreative-proteomics.com

Advanced Analytical Methodologies Employing Flumethasone D3 Acetate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Flumethasone-d3 Acetate (B1210297), enabling its separation from complex matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the predominant techniques employed, each offering distinct advantages in method development and application.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the quantitative analysis of corticosteroids. Method development for Flumethasone-d3 Acetate focuses on optimizing selectivity, efficiency, and analysis time through careful selection of stationary phases, mobile phases, and operating parameters.

Stationary Phase Selection and Optimization (e.g., ODS column, Calixarene (B151959) stationary phase)

The choice of stationary phase is critical for achieving desired separation in HPLC. For corticosteroids like flumethasone (B526066) and its analogues, reversed-phase columns are most common.

Octadecylsilyl (ODS) Columns: ODS (or C18) columns are the most frequently utilized stationary phases for the analysis of flumethasone derivatives. mdpi.com These columns feature a non-polar stationary phase that effectively retains the moderately non-polar steroid structure, allowing for separation based on hydrophobicity. An Inertsil ODS C18 column has been successfully used in the analysis of flumethasone pivalate (B1233124), a closely related compound. mdpi.com Similarly, methods developed for other corticosteroids like dexamethasone (B1670325) acetate often rely on RP-18 columns. scielo.brresearchgate.net

Specialized Reversed-Phase Columns: Other types of reversed-phase columns, such as the Newcrom R1, which has low silanol (B1196071) activity, have also been applied for the analysis of Flumethasone acetate. sielc.com

Calixarene Stationary Phases: For achieving alternative selectivity, novel stationary phases have been explored. Notably, a calixarene stationary phase has been employed in an HPLC method for the determination of flumethasone pivalate, demonstrating the utility of specialized chemistries for specific separation challenges. mdpi.com

Table 1: HPLC Stationary Phases for Flumethasone Analysis

Stationary Phase TypeSpecific Column ExampleApplication ContextSource(s)
Octadecylsilyl (ODS/C18)Inertsil ODS C18Separation of Flumethasone Pivalate from other active ingredients. mdpi.com
Octadecylsilyl (ODS/C18)Lichrospher 100 RP-18Quantitative analysis of Dexamethasone Acetate. scielo.br
Specialized Reversed-PhaseNewcrom R1Analysis of Flumethasone Acetate. sielc.com
CalixareneNot specifiedNovel determination of Flumethasone Pivalate. mdpi.com
Mobile Phase Composition and Gradient Elution Optimization

The mobile phase composition dictates the retention and elution of the analyte. For reversed-phase separation of flumethasone derivatives, aqueous-organic mixtures are standard.

Composition: Typical mobile phases consist of an aqueous component (water, often with a buffer like phosphate (B84403) or an acidifier like formic or phosphoric acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.comscielo.brsielc.com The ratio of organic to aqueous phase determines the elution strength. For instance, a mobile phase of phosphate buffer (pH 3) and acetonitrile in a 35:65 (v/v) ratio has been used for a flumethasone derivative. mdpi.com Another method uses a simpler mixture of methanol and water (65:35 v/v). scielo.br

Gradient Elution: While isocratic elution (constant mobile phase composition) is sufficient for simple separations, gradient elution is often employed to optimize the separation of more complex mixtures or to reduce analysis time. basicmedicalkey.com In gradient elution, the concentration of the organic solvent is increased over the course of the analysis. basicmedicalkey.com This allows for the efficient elution of both less retained and more strongly retained compounds in a single run. The use of volatile mobile phase modifiers, such as formic acid, is particularly important for methods that are compatible with mass spectrometry (MS) detection. sielc.commastelf.com

Table 2: Example HPLC Mobile Phase Compositions

Organic SolventAqueous ComponentRatio (v/v)Application ContextSource(s)
AcetonitrileWater with Phosphoric AcidNot specifiedAnalysis of Flumethasone Acetate sielc.com
AcetonitrilePhosphate Buffer (pH 3)65:35Analysis of Flumethasone Pivalate mdpi.com
MethanolWater65:35Analysis of Dexamethasone Acetate scielo.br
AcetonitrileWater with Orthophosphoric Acid40:60Analysis of Dexamethasone researchgate.net
Flow Rate and Temperature Parameters

Controlling the flow rate and column temperature is essential for ensuring the reproducibility and robustness of an HPLC method.

Flow Rate: For standard analytical HPLC columns (e.g., 4.6 mm internal diameter), a flow rate of 1.0 mL/min is commonly used. scielo.brresearchgate.net

Temperature: The column is typically maintained at a constant temperature to prevent fluctuations in retention time. Common temperatures for the analysis of related corticosteroids range from 27°C to 30°C. mdpi.comscielo.brresearchgate.net Maintaining a stable temperature ensures consistent separation performance and peak shape.

Table 3: Typical HPLC Operating Parameters

ParameterTypical ValuePurposeSource(s)
Flow Rate1.0 mL/minControls analyte retention time and analysis speed. scielo.brresearchgate.net
Column Temperature27 - 30 °CEnsures reproducible retention times and peak shapes. mdpi.comscielo.brresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a type of high-performance liquid chromatography, utilizes columns packed with smaller particles (typically less than 2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. sielc.commdpi.com

A UHPLC (an equivalent high-pressure technique) method has been developed for the simultaneous analysis of flumethasone pivalate and other compounds. mdpi.com This method employed a reversed-phase Inertsil ODS C18 column and was operated at a temperature of 30°C. mdpi.com The mobile phase consisted of a phosphate buffer (pH 3) and acetonitrile (35:65, by volume), and the entire elution was completed in under 3 minutes, highlighting the high-speed advantage of this technology. mdpi.com The rapid analysis capabilities make UPLC particularly suitable for high-throughput screening in quality control laboratories. mdpi.com

Table 4: UPLC Method Parameters for Flumethasone Pivalate Analysis

ParameterSpecificationSource(s)
InstrumentUHPLC with PDA detector mdpi.com
ColumnInertsil ODS C18 (5 µm, 4.6 mm x 50 mm) mdpi.com
Mobile PhasePhosphate buffer (pH 3) : Acetonitrile (35:65, v/v) mdpi.com
Temperature30 °C mdpi.com
Retention Time (FP)1.8 minutes mdpi.com
Total Run Time< 3 minutes mdpi.com

Thin-Layer Chromatography (TLC) Densitometric Methods

Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative and quantitative analysis of pharmaceuticals. When coupled with a densitometer for scanning, it provides a simple, rapid, and cost-effective analytical method. nih.govresearchgate.net

For the analysis of flumethasone pivalate, a TLC-densitometric method has been established. mdpi.com The separation was achieved on silica (B1680970) gel aluminum plates F254. mdpi.com The optimal mobile phase for this separation was a mixture of benzene, ethyl acetate, and formic acid in a ratio of 5:5:0.2 by volume. mdpi.com After development, the plates are dried and scanned with a densitometer at a specific wavelength, in this case, 250 nm, to quantify the separated compounds. mdpi.com The method was shown to effectively separate flumethasone pivalate (Rf value of 0.74) from other active ingredients and preservatives. mdpi.com Similar methods for other corticosteroids utilize silica gel 60F254 plates and scan at wavelengths such as 246 nm. nih.govptfarm.pl

Table 5: TLC-Densitometric Method for Flumethasone Pivalate

ParameterSpecificationSource(s)
Stationary PhaseSilica gel aluminum plates F254 mdpi.com
Mobile PhaseBenzene : Ethyl Acetate : Formic Acid (5:5:0.2, by volume) mdpi.com
DetectionDensitometric scanning at 250 nm mdpi.com
Rf Value (FP)0.74 mdpi.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the sensitive and selective analysis of corticosteroids. When coupled with liquid chromatography (LC), it provides a powerful platform for the detection and quantification of Flumethasone and its deuterated internal standard, this compound. The high specificity of MS allows for the differentiation of structurally similar compounds and the reduction of matrix interference, which is essential for accurate measurements in biological samples.

The integration of liquid chromatography with mass spectrometry (LC-MS) and, more specifically, tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantitative analysis of corticosteroids like Flumethasone. In this setup, the LC system separates the analyte of interest and its internal standard, this compound, from other components in the sample matrix. The separated compounds then enter the mass spectrometer for detection and quantification.

LC-MS/MS methods offer exceptional sensitivity and specificity, allowing for the detection of Flumethasone at very low concentrations, often in the picogram per milliliter (pg/mL) range. The use of a stable isotope-labeled internal standard like this compound is critical in these assays. It co-elutes with the unlabeled analyte and experiences similar ionization effects and potential matrix suppression, thereby correcting for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in the final quantitative results.

The choice of ionization mode is a critical parameter in developing a robust LC-MS method for this compound. The two most common atmospheric pressure ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. For corticosteroids, ESI can be operated in both positive and negative ion modes. Often, for glucocorticoids, the negative ion mode provides a stronger signal. nih.gov In the case of this compound, ESI would generate pseudomolecular ions, such as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, with minimal fragmentation in the source.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile compounds. In APCI, the sample is vaporized, and ionization occurs in the gas phase through chemical reactions with reagent ions. lumiprobe.com For certain corticosteroids, APCI can offer advantages in terms of reduced matrix effects compared to ESI. lumiprobe.com The selection between ESI and APCI depends on the specific analyte, the sample matrix, and the desired sensitivity.

A comparison of the two ionization modes is presented in the table below:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity HighLow to Medium
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability
Ionization Mechanism Ionization in the liquid phaseGas-phase chemical ionization
Matrix Effects Can be more susceptible to ion suppressionOften less susceptible to matrix effects

For highly selective and sensitive quantification, tandem mass spectrometry is operated in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this approach, a specific precursor ion of the analyte (in this case, this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third quadrupole (Q3). This process significantly reduces background noise and enhances the signal-to-noise ratio.

While specific MRM transitions for this compound are not widely published, they can be inferred from the transitions of the non-deuterated Flumethasone. The precursor ion for this compound would be 3 mass units higher than that of Flumethasone Acetate. The fragmentation pattern is expected to be similar, with the deuterium (B1214612) atoms retained on one of the major fragments. Based on the fragmentation of similar corticosteroids, a plausible set of MRM transitions for this compound is presented below. nih.gov

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zIonization Mode
Flumethasone Acetate 453.2433.2Positive (ESI/APCI)
453.2393.2Positive (ESI/APCI)
This compound (Inferred) 456.2436.2Positive (ESI/APCI)
456.2393.2Positive (ESI/APCI)

Note: The above transitions for this compound are inferred and would require experimental verification.

The use of a stable isotope-labeled internal standard like this compound is fundamental for ensuring the quality and reliability of quantitative LC-MS/MS assays. lcms.cz The consistent and predictable response of the internal standard is monitored throughout the analytical run to verify the performance of the method.

Internal Standard Verification involves confirming the identity and purity of the this compound standard. This is typically done by acquiring a full scan mass spectrum to confirm the molecular weight and by assessing its chromatographic purity.

Performance Monitoring is an ongoing process during sample analysis. The key aspects of performance monitoring using this compound include:

Response Consistency: The peak area or height of the this compound signal should be consistent across all samples and quality controls. Significant variations may indicate problems with sample injection, ionization, or matrix effects.

Retention Time Stability: The retention time of this compound should remain stable throughout the analytical batch. Drifts in retention time could signal issues with the LC system.

Peak Shape: The chromatographic peak shape of the internal standard should be symmetrical and consistent. Poor peak shape can affect the accuracy of integration and quantification.

By monitoring these parameters, analysts can have confidence in the accuracy of the reported concentrations of the target analyte, Flumethasone Acetate.

High-Resolution Mass Spectrometry (HRMS) offers an alternative and often complementary approach to triple quadrupole MS for the analysis of this compound. Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution, which allows for the confident identification of analytes based on their exact mass. nih.gov

The primary advantages of HRMS in the context of this compound analysis include:

High Specificity: The ability to measure the mass of an ion with high accuracy (typically to within 5 ppm) allows for the unambiguous identification of this compound and its differentiation from potential isobaric interferences. nih.gov

Retrospective Data Analysis: HRMS instruments often collect full-scan data, which allows for the retrospective analysis of samples for other compounds of interest without the need for re-injection.

Untargeted Screening: HRMS is well-suited for untargeted screening applications where the goal is to identify a wide range of compounds in a sample.

While HRMS can be used for quantification, triple quadrupole instruments operating in MRM mode generally offer superior sensitivity and a wider dynamic range for targeted quantitative applications.

To achieve the highest sensitivity and robustness in an LC-MS/MS method for this compound, it is crucial to optimize the various parameters of the mass spectrometer. mdpi.com These parameters control the efficiency of ion formation, transmission, and detection.

The key parameters that are typically optimized include:

Capillary Voltage (ESI): This voltage, applied to the ESI needle, influences the formation of the Taylor cone and the initial droplet size, which in turn affects ionization efficiency. nih.gov

Cone Voltage (Declustering Potential): This voltage helps to desolvate ions and can be used to induce in-source fragmentation. Optimizing the cone voltage is essential to maximize the signal of the precursor ion while minimizing unwanted fragmentation. chromatographyonline.com

Gas Flows (Nebulizing and Drying Gas): These gases aid in the desolvation of the droplets from the LC eluent. Their flow rates need to be optimized to ensure efficient ion formation without causing excessive cooling of the source.

Temperatures (Source and Desolvation): The temperatures of the ion source and the desolvation gas are critical for efficient solvent evaporation and ion formation.

The following table provides typical ranges for these parameters that would be optimized for the analysis of this compound.

ParameterTypical RangePurpose
Capillary Voltage 1 - 5 kVOptimizes the electrospray process for efficient ion generation. nih.gov
Cone Voltage 10 - 100 VFacilitates ion desolvation and transfer; can induce fragmentation at higher values. chromatographyonline.com
Nebulizing Gas Flow 1 - 5 L/minAssists in the formation of a fine spray of droplets.
Drying Gas Flow 5 - 20 L/minAids in the evaporation of solvent from the droplets.
Source Temperature 100 - 150 °CHeats the ion source to promote desolvation.
Desolvation Temperature 250 - 500 °CHeats the drying gas to facilitate solvent evaporation.

The optimal values for these parameters are interdependent and are typically determined through systematic experiments by infusing a solution of this compound into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Integration

Comprehensive Method Validation Protocols

In the development of advanced analytical methodologies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for ensuring data accuracy and reliability. nih.gov this compound, as the deuterated analogue of Flumethasone Acetate, serves this critical role. Its application is integral to comprehensive method validation, a process that verifies an analytical procedure is suitable for its intended purpose. mdpi.com Validation protocols assess a range of parameters to establish the method's performance characteristics. nih.gov

Linearity and Calibration Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a defined range. bsu.edu.eg For quantitative methods, a calibration curve is prepared by analyzing a series of standards with known concentrations. When using this compound as an internal standard, a constant, known amount is added to each calibration standard, quality control (QC) sample, and unknown sample. mdpi.com The final concentration is determined by plotting the peak area ratio of the target analyte (e.g., Flumethasone Acetate) to the internal standard (this compound) against the analyte concentration.

The use of a SIL-IS like this compound is the preferred approach as it corrects for variability in sample injection volume and potential fluctuations in instrument response. nih.govnih.gov The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. mdpi.com A common acceptance criterion for linearity is a correlation coefficient (R²) of 0.99 or greater.

Table 1: Illustrative Linearity and Calibration Range Data for a Corticosteroid Assay

Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
0.1 1,550 505,000 0.0031
0.5 7,800 510,000 0.0153
2.0 30,900 498,000 0.0621
10.0 158,000 508,000 0.3110
50.0 795,000 501,000 1.5868
100.0 1,610,000 503,000 3.1998

| Correlation Coefficient (R²) | | | 0.9995 |

Precision Assessment (Intra-day and Inter-day Variability)

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. researchgate.net It is a measure of random error and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov The assessment is divided into two key components:

Intra-day Precision (Repeatability): Assesses variability within a single day's analysis by analyzing multiple replicates of QC samples at different concentration levels (low, medium, and high).

Inter-day Precision (Intermediate Precision): Assesses variability across different days, often involving different analysts or equipment, to demonstrate the method's reproducibility over time. mdpi.comresearchgate.net

Table 2: Example of Intra-day and Inter-day Precision Assessment

Accuracy and Recovery Studies

Accuracy measures the closeness of the mean analytical result to the true or accepted value. mdpi.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank biological matrix (spiking) and analyzed. nih.govresearchgate.net The percentage recovery is calculated by comparing the measured concentration to the nominal (spiked) concentration.

The primary advantage of using a SIL-IS like this compound is in enhancing accuracy by correcting for analyte loss during the multi-step sample preparation and extraction process. nih.gov Since the internal standard is added at the beginning and has nearly identical chemical and physical properties to the analyte, its recovery is expected to mirror that of the analyte. This allows the analyte/IS ratio to provide an accurate quantification even if the absolute recovery is less than 100%. nih.gov Acceptable accuracy is typically within ±15% of the nominal value (±20% at the lowest limit of quantification). mdpi.com

Table 3: Representative Accuracy and Recovery Data

Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL, n=6) Accuracy (% of Nominal)
0.3 0.29 96.7%
7.5 7.81 104.1%

Limits of Detection (LOD) and Limits of Quantification (LOQ)

The sensitivity of an analytical method is defined by its limits of detection and quantification.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise of the system, though not necessarily quantified with acceptable accuracy and precision. nih.govnih.gov It is often established where the signal-to-noise ratio (S/N) is greater than or equal to 3. nih.gov

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.comnih.gov This is a critical parameter for quantitative assays and is frequently defined as the concentration where the S/N ratio is at least 10. nih.gov

While this compound does not directly determine the LOD or LOQ of the target analyte, its use ensures that the quantification at the LOQ is robust and reproducible, meeting the stringent requirements for precision and accuracy at this low concentration level. mdpi.com

Table 4: Typical Sensitivity Parameters for a Corticosteroid LC-MS/MS Method

Parameter Definition Typical Value
LOD Signal-to-Noise Ratio ≥ 3 0.03 ng/mL

| LOQ | Signal-to-Noise Ratio ≥ 10; Accuracy/Precision within 20% | 0.1 ng/mL |

Selectivity, Specificity, and Matrix Effect Evaluation

Selectivity and specificity are measures of a method's ability to accurately quantify the analyte in the presence of potentially interfering substances, such as metabolites, endogenous compounds, or co-administered drugs. bsu.edu.egmdpi.com In LC-MS/MS, this is largely achieved by monitoring specific precursor-to-product ion transitions.

The matrix effect is a major challenge in bioanalysis, representing the suppression or enhancement of analyte ionization caused by co-eluting components from the biological sample. nih.govnih.gov A SIL-IS like this compound is the most effective tool to combat this issue. chromatographyonline.com Because it co-elutes and has the same ionization characteristics as the analyte, it experiences the same degree of ion suppression or enhancement. nih.govchromatographyonline.com Consequently, the analyte/IS peak area ratio remains constant, canceling out the matrix effect and ensuring accurate quantification. nih.gov The matrix effect is quantitatively assessed by comparing the analyte response in a post-extraction spiked sample to the response in a neat solution. electronicsandbooks.com

Table 5: Example of Matrix Effect Evaluation Using an Internal Standard

Sample Type Analyte Response (Area) IS Response (Area) Analyte/IS Ratio Matrix Effect (%)
Neat Solution 158,000 508,000 0.311 N/A
Post-Spiked Plasma Extract 121,000 388,000 0.312 -23.4% (Ion Suppression)

| Ratio Consistency | | | Maintained | Compensated by IS |

Carryover Assessment in High-Throughput Analysis

In high-throughput analysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), carryover is a significant concern. It occurs when residual analyte from a high-concentration sample persists in the analytical system and contaminates subsequent samples, potentially leading to false-positive results or inaccurate quantification.

This compound plays a crucial role in carryover assessment. The standard procedure involves injecting a blank solvent or a blank matrix sample immediately after the highest calibration standard or a high-concentration quality control sample. The absence of the target analyte's signal in the blank injection, while the internal standard (this compound) signal is stable, confirms that carryover is negligible. Regulatory guidelines often specify acceptable limits for carryover, typically less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. bebac.at

The use of a stable isotope-labeled internal standard like this compound is highly recommended because it co-elutes with the analyte and experiences similar ionization effects. kcasbio.comchromforum.org This ensures that any observed carryover can be accurately assessed and that the analytical method is robust and reliable for high-throughput screening. kcasbio.com

Sample Preparation Techniques for Complex Matrices

The accurate detection and quantification of synthetic corticosteroids in complex biological and environmental matrices require meticulous sample preparation. These steps are designed to extract the target analytes, remove interfering substances, and concentrate the sample for analysis. This compound is added at the beginning of this process to account for any analyte loss during these extensive cleanup procedures.

Enzymatic Hydrolysis for Conjugated Residues

In biological systems, corticosteroids are often metabolized and excreted as water-soluble glucuronide or sulfate (B86663) conjugates. To analyze the total residue of the parent drug, a hydrolysis step is necessary to cleave these conjugates and release the free steroid. Enzymatic hydrolysis is preferred over acid hydrolysis as it employs milder conditions that prevent the degradation of the target analytes.

The most commonly used enzyme preparation for this purpose is derived from Helix pomatia, which contains both β-glucuronidase and arylsulfatase activity. This allows for the simultaneous cleavage of both types of conjugates. The optimization of this step involves adjusting pH, temperature, and incubation time to ensure complete hydrolysis. tandfonline.com

Table 1: Typical Conditions for Enzymatic Hydrolysis of Corticosteroid Conjugates

Parameter Condition Source(s)
Enzyme β-glucuronidase/arylsulfatase (from Helix pomatia) tandfonline.com
pH 5.2 tandfonline.com
Temperature 42°C tandfonline.com

| Incubation Time | 20 hours | tandfonline.com |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a fundamental technique used to isolate analytes from an aqueous sample into an immiscible organic solvent. It is widely employed for the extraction of corticosteroids from biological fluids like urine and plasma. The choice of solvent is critical and depends on the polarity of the target analyte. For moderately polar corticosteroids like flumethasone, solvents such as diethyl ether and ethyl acetate are effective. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase and performing multiple extractions.

Table 2: Common Solvents and Conditions for LLE of Corticosteroids

Solvent Sample Type Key Parameters Source(s)
Diethyl Ether Urine, Serum 5:1 solvent-to-sample ratio; vortexing for 2 minutes. researchgate.net
Ethyl Acetate Urine, Serum Can be used as an alternative to diethyl ether under similar conditions. researchgate.net
Hexane:IPA (95:5) Plasma Used for cleaning up pretreated plasma samples.

Solid-Phase Extraction (SPE) Clean-up Procedures

Solid-phase extraction (SPE) is a highly effective and selective method for sample cleanup and concentration, offering advantages over LLE in terms of reduced solvent consumption and higher recovery. researchgate.net The technique involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent.

For corticosteroid analysis, reversed-phase sorbents like C18 are commonly used. These nonpolar sorbents effectively retain the moderately polar corticosteroids from aqueous samples. The choice of washing and elution solvents is optimized to achieve the best separation from matrix components.

Table 3: Typical SPE Protocol for Corticosteroid Clean-up

Step Reagent/Solvent Purpose Source(s)
Conditioning Methanol, followed by Water To activate the sorbent for sample retention. researchgate.net
Loading Sample (e.g., hydrolyzed urine) Analyte is adsorbed onto the C18 sorbent. researchgate.net
Washing Water/Methanol mixture To remove polar interferences. researchgate.net

| Elution | Acetonitrile or Ethyl Acetate | To desorb the analyte of interest. | nih.gov |

Targeted Approaches for Specific Sample Types

The specific protocol for sample preparation is highly dependent on the complexity of the matrix. This compound is indispensable in these varied methods to ensure quantification is reliable.

Environmental Water: The analysis of glucocorticoids in environmental waters (surface water, river water, sewage) is crucial for monitoring pollution. pku.edu.cn These methods typically involve pre-concentration of large water volumes using SPE with cartridges like HLB (Hydrophilic-Lipophilic Balance). researchgate.netnih.gov Subsequent analysis is performed by UPLC-MS/MS, which provides the necessary sensitivity to detect the low ng/L concentrations often found in these samples. nih.govnih.gov

Animal Muscle: For residue analysis in animal tissues, samples are first homogenized. This is followed by an extraction with a solvent like acetonitrile. A de-fatting step, often using n-hexane, is necessary to remove lipids that can interfere with the analysis. Further cleanup may involve SPE before LC-MS/MS analysis.

Milk and Eggs: These matrices are complex due to their high fat and protein content. Sample preparation typically involves a protein precipitation step, often using acetonitrile mixed with an acid. chromforum.org A subsequent defatting step with n-hexane is performed before further extraction and cleanup, which can involve dispersive solid-phase extraction (d-SPE) or traditional SPE. chromforum.org

Biological Fluids (Urine, Serum, Plasma): As previously described, the analysis of corticosteroids in biological fluids often requires an initial enzymatic hydrolysis to account for conjugated metabolites. tandfonline.com This is followed by either LLE or SPE to extract and clean the sample before instrumental analysis. researchgate.net The use of this compound is critical to correct for variability in both the hydrolysis and extraction steps. nih.gov

Applications in Pharmacokinetic and Metabolic Research Methodologies

Utilizing Flumethasone-d3 Acetate (B1210297) for Tracing Metabolic Pathways

The use of deuterium-labeled compounds like Flumethasone-d3 Acetate is a fundamental technique for elucidating the metabolic fate of drugs. clearsynth.com Because deuterium (B1214612) is a stable, heavy isotope of hydrogen, it acts as an effective tracer for studying biological processes without altering the compound's fundamental chemical properties. clearsynth.com When this compound is introduced into a biological system, its metabolic journey can be meticulously tracked.

Researchers can identify and characterize metabolites by observing the mass shift corresponding to the deuterium label in mass spectrometry analysis. This allows for a clearer understanding of how the parent drug is absorbed, distributed, metabolized, and excreted (ADME). hwb.gov.in The distinct isotopic signature of this compound and its subsequent metabolites allows them to be distinguished from naturally occurring molecules, simplifying the analysis of complex biological samples. scispace.com This approach provides valuable insights into the biotransformation reactions that Flumethasone (B526066) Acetate undergoes, such as hydroxylation, oxidation, or conjugation, helping to build a comprehensive metabolic map. The synthesis of deuterated steroids has been a key enabler for these types of metabolic studies. nih.gov

Methodologies for Investigating Drug Interactions and Biotransformation

Deuterium-labeled compounds are instrumental in studying drug-drug interactions and the processes of biotransformation. scispace.com this compound can be used in vitro to investigate the potential for metabolic drug interactions, particularly those mediated by cytochrome P450 (CYP) enzymes. researchgate.net By incubating the labeled compound with human liver microsomes or other enzyme preparations, researchers can identify which specific CYP isoforms are responsible for its metabolism.

Furthermore, these methodologies can be applied to assess the impact of co-administered drugs on the metabolism of Flumethasone Acetate. For instance, if a co-administered drug inhibits a specific CYP enzyme, the formation of metabolites from this compound will be reduced, a change that can be precisely quantified. Conversely, if a drug induces metabolic enzymes, an increased rate of metabolite formation would be observed. These studies are crucial for predicting potential adverse drug interactions in a clinical setting. mdpi.com The biotransformation of a drug can significantly impact its efficacy and safety, and insights from these studies can influence drug design and development. nih.gov

Quantitative Analysis of Parent Compounds and Metabolites in Biological Samples

One of the primary applications of this compound is its use as an internal standard in the quantitative analysis of Flumethasone and its metabolites in various biological matrices such as plasma, urine, and tissue samples. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

This technique, known as stable isotope dilution analysis, involves adding a known amount of this compound to the biological sample before processing. Since the labeled standard is chemically identical to the analyte (unlabeled Flumethasone Acetate), it experiences the same extraction efficiency, ionization response, and potential for ion suppression in the mass spectrometer. sigmaaldrich.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response. nih.govsigmaaldrich.com This method provides the high sensitivity and specificity required for therapeutic drug monitoring and pharmacokinetic studies. researchgate.netnih.gov

Below is a table summarizing typical parameters for the quantitative analysis of corticosteroids using LC-MS/MS with deuterated internal standards.

ParameterDescriptionTypical Value/Method
Analytical Technique The primary method used for separation and detection.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode The method used to ionize the molecules for mass analysis.Positive Ion Electrospray Ionization (ESI+)
Internal Standard The labeled compound used for quantification.This compound or other deuterated corticosteroids (e.g., Cortisol-d3) camelsandcamelids.com
Biological Matrix The type of sample being analyzed.Plasma, Serum, Urine, Aqueous Humour nih.govnih.gov
Extraction Method The technique used to isolate the analyte from the matrix.Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Detection Mode The specific mass spectrometry scanning function used.Multiple Reaction Monitoring (MRM) nih.gov
Limit of Quantification (LOQ) The lowest concentration that can be reliably measured.Typically in the low ng/mL to pg/mL range researchgate.netencyclopedia.pub

Development of Analytical Methods for Comparative Metabolic Profiling

The development of robust analytical methods is essential for comparative metabolic profiling, which aims to identify differences in metabolite patterns between different physiological or pathological states. This compound plays a role in the validation and quality control of these advanced analytical techniques. wada-ama.org

In comparative metabolomics, researchers analyze the complete set of metabolites in a biological sample. By using a deuterated standard like this compound, analysts can assess the performance of their LC-MS/MS platform, including retention time stability, mass accuracy, and signal intensity reproducibility. sigmaaldrich.com This ensures that observed differences in metabolic profiles are due to true biological variation rather than analytical artifacts.

Moreover, in vitro models utilizing human liver enzyme fractions can be used to generate metabolites of new drug candidates. dshs-koeln.de The analytical methods developed to separate and detect these metabolites, often aided by deuterated standards, are crucial for predicting human metabolism and ensuring a rapid response to analytical challenges in drug development. wada-ama.org These methods allow for the comparison of metabolic profiles across different species or between individuals with different genetic makeups (pharmacogenomics), providing a deeper understanding of drug disposition and response.

Role in Impurity Profiling and Reference Standard Development

Characterization and Quantification of Related Substances and Impurities (e.g., Flumethasone)

In pharmaceutical manufacturing, the rigorous identification and quantification of impurities and related substances are paramount to ensure the safety and efficacy of the final drug product. Flumethasone-d3 Acetate (B1210297) is an invaluable tool in this process, particularly for chromatographic techniques coupled with mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS). alfa-chemistry.com

When analyzing a sample of Flumethasone (B526066) Acetate for impurities, a known quantity of Flumethasone-d3 Acetate is added at the beginning of the analytical procedure. amerigoscientific.com Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. acanthusresearch.com However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

This approach, known as isotope dilution mass spectrometry (IDMS), allows for the precise quantification of not only the active pharmaceutical ingredient (API) but also its related impurities, such as Flumethasone (the unesterified parent compound). mdpi.com Any sample loss or variability during the analytical process affects both the analyte and the internal standard equally. amerigoscientific.com By comparing the detector response of the impurity to that of the stable isotope-labeled standard, analysts can calculate the impurity's concentration with high accuracy and precision, correcting for instrumental variations and matrix effects that might otherwise skew results. acanthusresearch.comclearsynth.com

Table 1: Properties of this compound and a Key Related Substance

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Analysis
This compoundC₂₄H₂₇D₃F₂O₆455.51Internal Standard
FlumethasoneC₂₂H₂₈F₂O₅410.46Analyte / Impurity

Data sourced from Pharmaffiliates and SynZeal Research. synzeal.compharmaffiliates.com

Development of Certified Reference Materials for Quality Control and Research

Certified Reference Materials (CRMs) are fundamental to achieving metrological traceability and ensuring the comparability of measurement results across different laboratories and over time. researchgate.netiaea.org These materials are characterized by a metrologically valid procedure for one or more specified properties, and are provided with a certificate stating the value of the specified property, its associated uncertainty, and a statement of metrological traceability. researchgate.net

Stable isotope-labeled compounds like this compound are instrumental in the development and certification of CRMs for steroid hormones. nih.govnist.gov The high accuracy and precision of IDMS make it a primary reference method for assigning the certified property values (e.g., concentration or purity) of a CRM. nist.gov

During the certification process for a Flumethasone Acetate CRM, this compound would be used as the internal standard to precisely measure the purity of the candidate material. This ensures that the final certified value is accurate and reliable, allowing other laboratories to use the CRM for critical applications such as:

Calibrating analytical instruments. clearsynth.comiaea.org

Validating analytical methods. iaea.orgmusechem.com

Assessing the performance of analytical procedures. iaea.org

Ensuring the quality and consistency of pharmaceutical products during manufacturing. alfa-chemistry.com

The availability of such well-characterized CRMs is essential for regulatory compliance and for maintaining high standards in both quality control environments and research settings. researchgate.netmetsol.com

Table 2: Role of this compound in CRM Development

Stage of CRM DevelopmentApplication of this compoundPurpose
Characterization Used as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).To assign a highly accurate and precise value for the purity or concentration of the candidate reference material.
Homogeneity Testing Employed to analyze multiple subsamples from the CRM batch.To ensure there is no significant variation in the analyte concentration throughout the entire batch of material.
Stability Studies Used to measure the analyte concentration in the CRM over time under various storage conditions.To determine the shelf-life and recommended storage conditions for the CRM, ensuring its certified value remains valid.

Importance of Stable Isotope Labeled Standards in Impurity Analysis

The use of stable isotope-labeled standards is considered the gold standard in quantitative bioanalysis and impurity profiling for several key reasons. metsol.com Their primary advantage over other types of internal standards (e.g., structurally related compounds) is their ability to accurately correct for variations that can occur during the analytical workflow. acanthusresearch.com

Key advantages include:

Correction for Matrix Effects : In complex samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the SIL standard co-elutes and is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction. amerigoscientific.comacanthusresearch.com

Compensation for Sample Loss : During multi-step extraction and cleanup procedures, some amount of the analyte can be lost. The SIL standard is lost at the same rate, meaning the ratio of the analyte to the standard remains constant, ensuring the final calculated concentration is accurate. amerigoscientific.commusechem.com

Enhanced Precision and Accuracy : By mitigating the impact of analytical variability, SIL standards lead to significantly more precise, accurate, and reproducible results, which is crucial for meeting stringent regulatory requirements for impurity quantification. acanthusresearch.commusechem.com

While deuterium-labeled standards are widely used, care must be taken in their design to ensure the isotopic labels are placed on non-exchangeable positions within the molecule. acanthusresearch.comsigmaaldrich.com If deuterium atoms are in positions where they can exchange with protons from the solvent, the integrity of the standard can be compromised, potentially leading to inaccurate results. sigmaaldrich.com For this reason, standards with labels like Carbon-13 (¹³C) are sometimes preferred as they are not subject to exchange, though they can be more costly to synthesize. researchgate.net The use of a well-designed SIL standard like this compound is fundamental to creating robust, reliable, and validated analytical methods for impurity analysis. musechem.com

Table 3: Comparison of Internal Standard Types

FeatureStable Isotope Labeled Standard (e.g., this compound)Structurally Analogous Standard
Chemical & Physical Properties Nearly identical to the analyte.Similar, but not identical, to the analyte.
Chromatographic Behavior Typically co-elutes with the analyte.Elutes at a different retention time.
Correction for Matrix Effects Excellent. Experiences the same ionization suppression/enhancement.Partial to poor. May not experience the same matrix effects.
Correction for Sample Recovery Excellent. Behaves identically during extraction and cleanup.Good to partial. Recovery may differ from the analyte.
Overall Accuracy High. Considered the "gold standard".Moderate. Prone to higher variability and bias.

Future Research Directions and Methodological Innovations

Advancements in Multi-Residue and Multi-Class Analytical Methods

The analysis of veterinary drug residues is progressively moving away from single-analyte methods towards more efficient multi-residue and multi-class approaches. nih.govnih.gov These methods allow for the simultaneous screening and quantification of dozens or even hundreds of compounds from different chemical families in a single analytical run. researchgate.netkcasbio.com The development of such methods is driven by the need to monitor a wide range of potential contaminants in food products and environmental samples. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern multi-residue analysis due to its high selectivity and sensitivity. researchgate.netsigmaaldrich.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, or variations thereof, is frequently employed for its efficiency in extracting a broad range of analytes from complex matrices like meat and milk. researchgate.netamerigoscientific.com

In this context, stable isotope-labeled internal standards, such as Flumethasone-d3 Acetate (B1210297), are indispensable. nih.gov They are crucial for compensating for matrix effects and variations in sample preparation and instrument response, which are significant challenges in complex multi-analyte methods. researchgate.netdntb.gov.ua By mimicking the chemical behavior of the target analyte (Flumethasone Acetate), the deuterated standard ensures accurate and precise quantification across diverse and complex sample types. researchgate.net Future advancements will likely focus on expanding the scope of these methods to include an even wider array of veterinary drugs and emerging contaminants, further cementing the essential role of high-purity deuterated standards.

Table 1: Key Parameters in Multi-Residue Method Development

ParameterDescriptionRelevance of Flumethasone-d3 Acetate
Analytical Technique Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).Co-elutes with the non-labeled analyte, providing a reliable reference for retention time and mass spectral identification.
Sample Preparation Methods like QuEChERS and Solid-Phase Extraction (SPE) are used to extract a wide range of compounds.Added at the beginning of the extraction process to accurately account for analyte losses during sample workup.
Matrix Effect Signal suppression or enhancement caused by co-eluting compounds from the sample matrix (e.g., fats, proteins).Experiences identical matrix effects as the target analyte, allowing for accurate correction and quantification.
Validation Performed according to guidelines such as the European Union's 2002/657/EC to ensure reliability. researchgate.netEssential for validating method accuracy, precision, recovery, and robustness.

Integration of this compound with Emerging Analytical Technologies

The drive for greater analytical performance is leading to the integration of deuterated standards with next-generation technologies. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, for instance, offer faster analysis times and improved resolution compared to conventional HPLC. nih.govwikipedia.orgdntb.gov.ua When coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, analysts can achieve superior specificity and the ability to perform non-targeted screening for unknown contaminants. amerigoscientific.com

This compound is fully compatible with these advanced platforms. Its distinct mass shift allows for clear differentiation from the unlabeled analyte, even in high-resolution instruments. Furthermore, emerging automation technologies in sample preparation, such as robotic solid-phase extraction (SPE) and liquid handling systems, are being implemented to increase sample throughput and reduce manual error. The consistent use of an internal standard like this compound in these automated workflows is critical for maintaining data quality and ensuring run-to-run reproducibility. alfa-chemistry.com

Future directions may involve coupling these analytical systems with novel ionization sources or data processing algorithms that leverage artificial intelligence to improve peak integration and data interpretation, further enhancing the utility of stable isotope-labeled standards.

Strategies for Enhanced Sensitivity and Throughput in Quantitative Analysis

Regulatory bodies continually lower the maximum residue limits (MRLs) for veterinary drugs in food products, demanding analytical methods with ever-increasing sensitivity. youtube.com Strategies to meet these stringent requirements involve a multi-pronged approach that combines optimized sample preparation, advanced instrumentation, and robust quantification techniques.

Optimized Sample Extraction: Techniques are refined to maximize the recovery of target analytes while minimizing co-extracted matrix components that can interfere with detection. This includes the use of novel sorbents in SPE or modified QuEChERS protocols. amerigoscientific.com

High-Sensitivity Mass Spectrometry: The use of the latest generation of triple quadrupole (QqQ) and HRMS instruments allows for lower limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov

High-Throughput Systems: The implementation of UHPLC and automated sample preparation significantly reduces analysis time per sample, enabling laboratories to process larger batches. nih.gov

In all these strategies, the role of this compound as an internal standard is paramount. It corrects for variability at every stage, from extraction efficiency to ionization suppression in the mass spectrometer source. researchgate.net This correction is vital for achieving the high degree of accuracy and precision needed to reliably quantify residues at very low concentrations (in the parts-per-billion or even parts-per-trillion range). researchgate.net Without a reliable internal standard, achieving the required sensitivity and throughput for routine monitoring would be challenging.

Application of Deuterated Standards in Mechanistic Studies and In Vitro Models

Beyond its primary use in quantitative analysis, this compound and other deuterated standards serve as powerful tools in non-clinical research, particularly in mechanistic studies and in vitro models. These applications leverage the fact that stable isotope labeling creates a traceable version of a molecule without significantly altering its chemical and biological properties. researchgate.netnih.gov

In in vitro drug metabolism studies, deuterated compounds are used to investigate metabolic pathways. nih.gov By incubating a deuterated drug with liver microsomes or other cellular systems, researchers can use mass spectrometry to identify and distinguish metabolites of the drug from endogenous background compounds. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The kinetic isotope effect, where the heavier deuterium (B1214612) atom can slow the rate of metabolic reactions involving C-H bond cleavage, can also be exploited to probe specific metabolic sites on a molecule.

Deuterated standards are also valuable in pharmacodynamic studies, such as in vitro receptor-binding assays. nih.gov In these experiments, a labeled compound can be used to trace the interaction of a drug with its target receptor, like the glucocorticoid receptor. nih.govkcasbio.com This allows for the precise measurement of binding affinity and kinetics, providing insights into the drug's mechanism of action at a molecular level. The use of a stable isotope-labeled ligand helps differentiate it from other substances in the assay medium, ensuring accurate measurement of receptor interaction. nih.gov

Table 2: Applications of Deuterated Standards in Non-Clinical Research

Research AreaApplication of Deuterated StandardInformation Gained
Drug Metabolism (in vitro) As a tracer in incubations with liver microsomes, hepatocytes, or other cellular models.Identification of metabolic pathways, characterization of metabolite structures, investigation of kinetic isotope effects.
Pharmacokinetics (ADME) Used as a tracer to study the absorption, distribution, metabolism, and excretion of a drug in cell-based models.Understanding of a drug's disposition, bioavailability, and potential for drug-drug interactions at a cellular level.
Pharmacodynamics (in vitro) As a labeled ligand in receptor-binding assays (e.g., for the glucocorticoid receptor).Determination of receptor binding affinity (Kd), kinetics, and specificity; elucidation of drug-receptor interactions. kcasbio.comnih.gov
Mechanistic Toxicology To investigate the formation of reactive metabolites and their interaction with cellular components.Understanding of mechanisms underlying potential toxicity by tracing the fate of the molecule.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Flumethasone-d3 Acetate in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific detection to distinguish this compound from its non-deuterated counterpart. Ensure isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) to avoid interference from natural isotopic abundance . For quantitative analysis, employ internal standards (e.g., isotopically labeled analogs) and calibration curves spanning physiologically relevant concentrations .

Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., light, humidity, temperature). Analyze degradation products using LC-MS/MS and compare with non-deuterated Flumethasone to identify deuterium-specific stability patterns. Include controls for matrix effects (e.g., plasma, tissue homogenates) and validate method robustness using guidelines from analytical chemistry journals .

Q. What are the critical parameters to consider when using deuterium labeling in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Isotopic Effect : Monitor metabolic pathways for potential deuterium kinetic isotope effects (DKIE), which may alter half-life or receptor binding compared to non-deuterated Flumethasone .
  • Tracer Purity : Ensure isotopic enrichment ≥98% to minimize background noise in mass spectrometry.
  • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from biological matrices without inducing isotopic exchange .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data between Flumethasone and its deuterated analog?

  • Methodological Answer :

  • Experimental Replication : Perform binding assays (e.g., radioligand displacement) in triplicate across multiple cell lines or tissue types.
  • Structural Analysis : Use molecular dynamics simulations to assess whether deuterium substitution alters hydrogen bonding or steric interactions with the glucocorticoid receptor.
  • Data Normalization : Account for batch-to-batch variability in deuterated compound synthesis by normalizing data to internal controls (e.g., non-deuterated Flumethasone) .

Q. What methodological considerations are essential when studying the isotope effect of this compound on glucocorticoid receptor interactions?

  • Methodological Answer :

  • Kinetic Studies : Compare association/dissociation rates (kon/koff) of deuterated vs. non-deuterated forms using surface plasmon resonance (SPR).
  • Thermodynamic Profiling : Measure enthalpy-entropy compensation via isothermal titration calorimetry (ITC) to identify deuterium-induced changes in binding energetics.
  • In Vivo Correlation : Validate in vitro findings using animal models, ensuring deuterated and non-deuterated compounds are administered at equimolar doses .

Q. How should contradictory metabolic pathway data be analyzed when comparing this compound with non-deuterated forms across different model systems?

  • Methodological Answer :

  • Cross-System Validation : Replicate studies in primary hepatocytes, liver microsomes, and in vivo models to identify species- or tissue-specific metabolism.
  • Pathway Mapping : Use stable isotope tracing coupled with metabolomics to track deuterium retention in metabolites (e.g., hydroxylated or acetylated derivatives).
  • Statistical Frameworks : Apply Bayesian meta-analysis to reconcile conflicting data, weighting studies by methodological rigor (e.g., sample size, analytical validation) .

Data Reporting and Validation

Q. What are the best practices for reporting isotopic purity and stability data in peer-reviewed journals?

  • Methodological Answer :

  • Transparency : Disclose synthetic routes and purification methods for this compound, including batch-specific isotopic enrichment data.
  • Reproducibility : Provide raw spectral data (e.g., HRMS, NMR) as supplemental material.
  • Standards Compliance : Follow ACS or IUPAC guidelines for isotopic compound characterization, ensuring data tables include error margins and detection limits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.